

Literature review on the biological roles of 2,3-Diaminopropanoic acid.

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Compound of Interest

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The Biological Roles of 2,3-Diaminopropanoic Acid: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, plays multifaceted and critical roles across various biological systems. While not a component of primary metabolism in all organisms, it serves as a crucial precursor for the biosynthesis of a range of secondary metabolites, including potent antibiotics, essential siderophores, and formidable neurotoxins. Its unique chemical structure, featuring two amino groups, imparts significant biological activity and makes its derivatives valuable tools for enzyme inhibition and therapeutic development. This technical guide provides a comprehensive review of the biological significance of DAP, detailing its biosynthetic pathways, its function as a natural product building block, its antimicrobial and neurotoxic properties, and its utility in biochemical research as an enzyme inhibitor and a modulator of metabolic pathways.

Introduction

2,3-Diaminopropanoic acid (DAP), also known as β -aminoalanine, is a non-proteinogenic amino acid found in various plants and bacteria.^[1] It exists in both L- and D-enantiomeric

forms, with the L-isomer being the more common precursor in natural product biosynthesis.[2] [3] Its structural significance lies in being a key component of several biologically active compounds, including the tuberactinomycin and bleomycin families of antibiotics, the neurotoxin β -N-oxalyl-L- α,β -diaminopropionic acid (β -ODAP) responsible for neurolathyrism, and siderophores like staphyloferrin B.[4][5] Furthermore, synthetic derivatives of DAP have been developed as potent antimicrobial agents and specific enzyme inhibitors, highlighting its potential in drug discovery and development.[6][7] This document serves as a detailed guide to the known biological functions of DAP, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and application.

Biosynthesis of L-2,3-Diaminopropanoic Acid

The biosynthesis of L-DAP has been elucidated in several microorganisms, revealing distinct pathways that utilize primary metabolites.

Serine-based Pathway

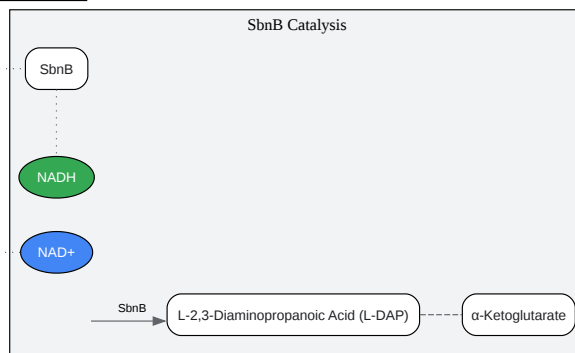
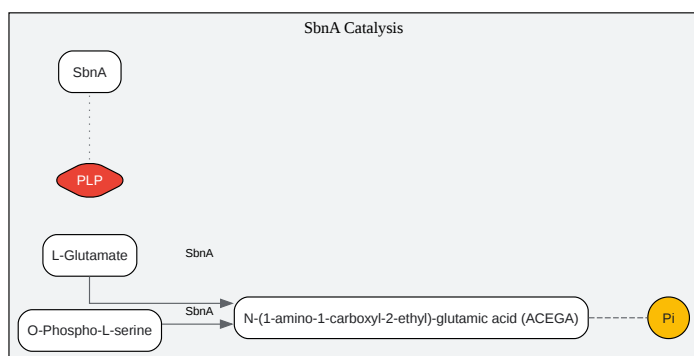
In many organisms, L-DAP is derived from L-serine.[4] This transformation is a pyridoxal phosphate (PLP)-dependent process. The proposed mechanism involves the elimination of the α -hydrogen from serine, retention of both β -hydrogens, and the subsequent addition of ammonia to the C-3 position with retention of configuration.[4] This proceeds through an aminoacrylate intermediate, a common strategy in PLP-dependent β -replacement reactions.[4]

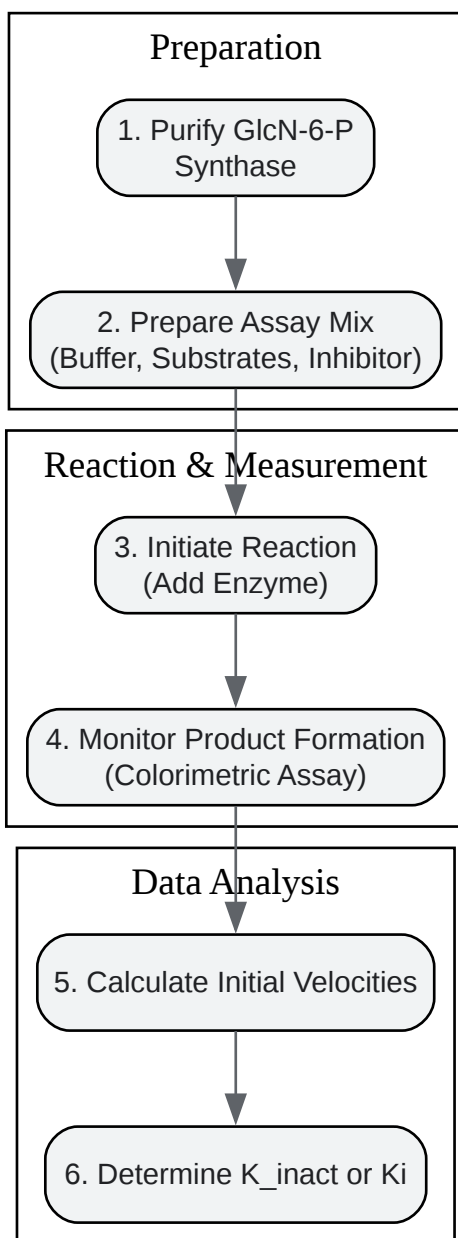
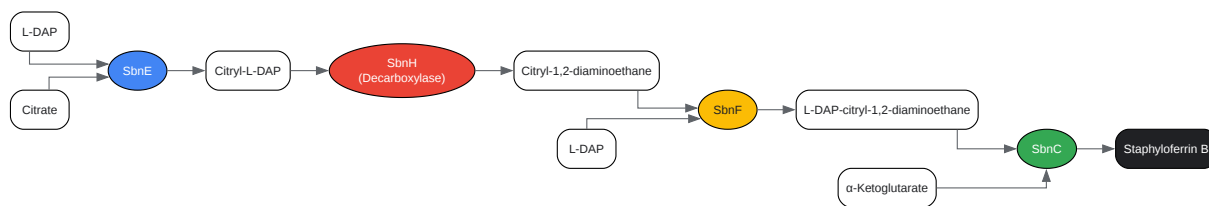
O-Phospho-L-serine and L-Glutamate Pathway in *Staphylococcus aureus*

In *Staphylococcus aureus*, L-DAP is a precursor for the siderophore staphyloferrin B and its biosynthesis is encoded by the *sbn* gene cluster.[2][5] This pathway involves two key enzymes, SbnA and SbnB.

- SbnA, a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][6]
- SbnB then utilizes NAD⁺ to oxidatively hydrolyze ACEGA, yielding L-DAP, α -ketoglutarate, and NADH.[2][3]

This two-step process provides the necessary building block for the non-ribosomal peptide synthetase (NRPS)-independent synthesis of staphyloferrin B.[8][9]





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